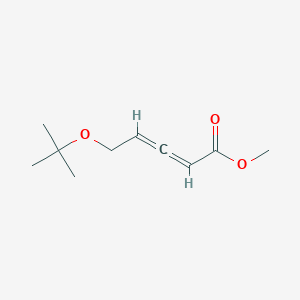
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is a complex organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by its unique structure, which includes a dimethyl group at the 3rd position and a tetradecyl chain, making it a significant molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an aromatic diamine with a diketone to form the quinoxaline core. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using appropriate alkylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Tetradecyl Chain: The tetradecyl chain is attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a tetradecyl halide in the presence of a suitable solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetradecyl halide in dimethylformamide.
Major Products Formed
Oxidation: Quinoxaline derivatives with higher oxidation states.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with substituted functional groups.
科学的研究の応用
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3,3-Dimethylquinoxalin-2(1H)-one: Lacks the tetradecyl chain, making it less hydrophobic.
1-Tetradecyloctahydroquinoxalin-2(1H)-one: Lacks the dimethyl group, affecting its chemical reactivity.
Uniqueness
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is unique due to the presence of both the dimethyl group and the tetradecyl chain, which confer distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
90138-68-4 |
|---|---|
分子式 |
C24H46N2O |
分子量 |
378.6 g/mol |
IUPAC名 |
3,3-dimethyl-1-tetradecyl-4a,5,6,7,8,8a-hexahydro-4H-quinoxalin-2-one |
InChI |
InChI=1S/C24H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)25-24(2,3)23(26)27/h21-22,25H,4-20H2,1-3H3 |
InChIキー |
YCOLEHQQUARLGO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN1C2CCCCC2NC(C1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


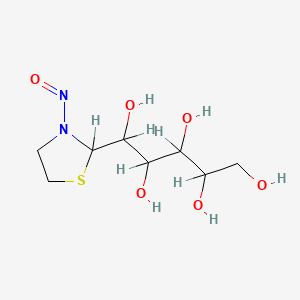
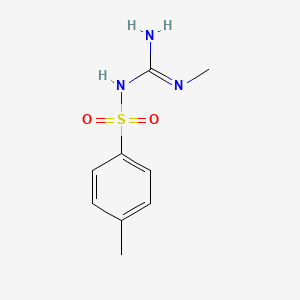
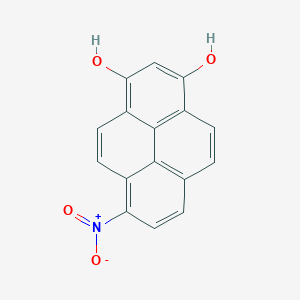
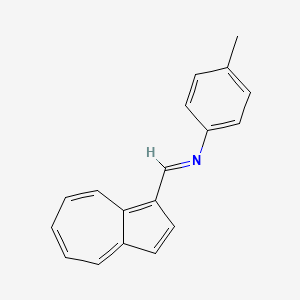
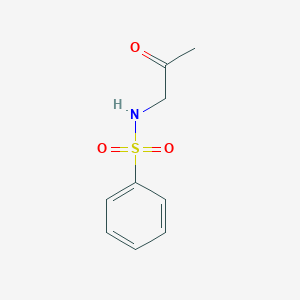
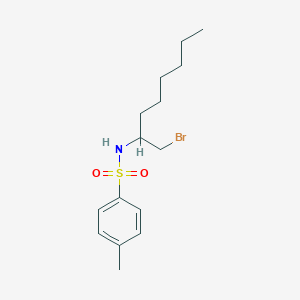
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)

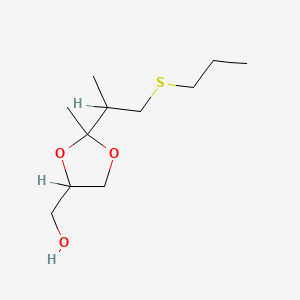
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
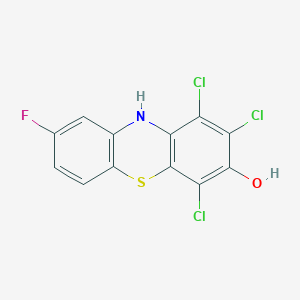
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
